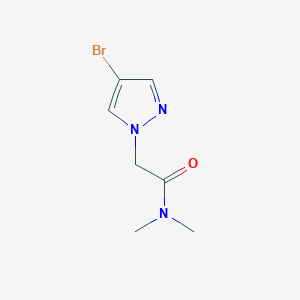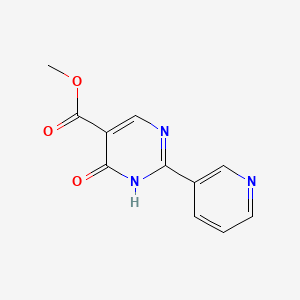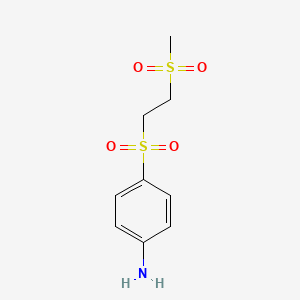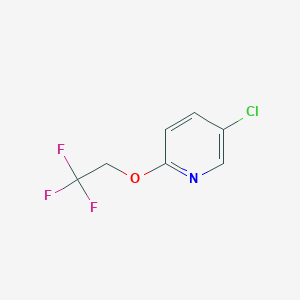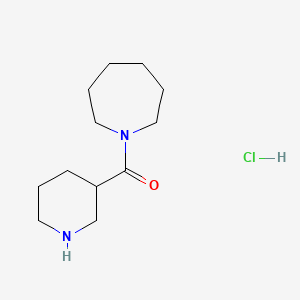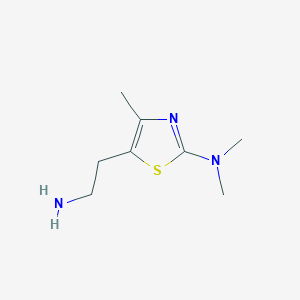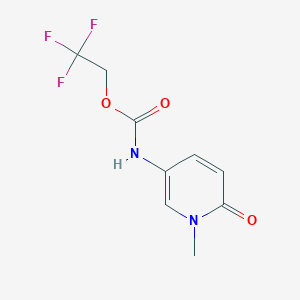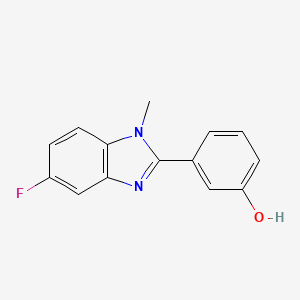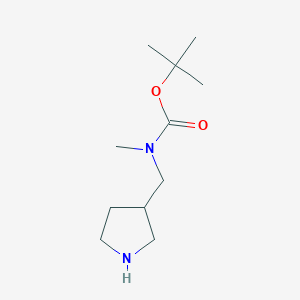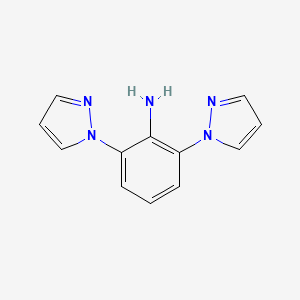
2-Amino-2-(1H-Indol-3-yl)acetamid
Übersicht
Beschreibung
2-amino-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-2-(1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivire Anwendungen
Indolderivate, einschließlich 2-Amino-2-(1H-Indol-3-yl)acetamid, haben sich als vielversprechende antivirale Wirkstoffe erwiesen. Sie wurden gegen eine Reihe von RNA- und DNA-Viren getestet, wobei einige Verbindungen eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus zeigten . Die Fähigkeit, die Virusreplikation zu hemmen, macht diese Verbindungen wertvoll bei der Entwicklung neuer antiviraler Medikamente.
Entzündungshemmende und analgetische Eigenschaften
Bestimmte Indolderivate haben entzündungshemmende und analgetische Aktivitäten gezeigt. Diese Eigenschaften sind entscheidend für die Entwicklung neuer Medikamente, die Schmerzen lindern und Entzündungen reduzieren können, ohne die Nebenwirkungen, die mit aktuellen Medikamenten wie Indomethacin und Celecoxib verbunden sind .
Landwirtschaftliche Anwendungen
In der Landwirtschaft werden Indolderivate auf ihr Potenzial als Wachstumsförderer und Schutzmittel gegen Pflanzenkrankheiten untersucht. Indol-3-Essigsäure ist beispielsweise ein Pflanzenhormon, das aus dem Abbau von Tryptophan gewonnen wird und eine Rolle beim Pflanzenwachstum und -entwicklung spielt . Die Forschung an ähnlichen Verbindungen könnte zu höheren Erträgen und einer höheren Widerstandsfähigkeit von Pflanzen führen.
Industrielle Anwendungen
Der Indolkern ist ein wichtiger Bestandteil in vielen synthetischen Arzneimittelmolekülen, was seine Bedeutung in der pharmazeutischen Herstellung zeigt. Die breite Palette biologischer Aktivitäten von Indolderivaten macht sie wertvoll für industrielle Anwendungen, bei denen eine hoch affine Bindung an mehrere Rezeptoren von Vorteil ist .
Umweltanwendungen
Indolderivate können in der Umweltwissenschaft eingesetzt werden, insbesondere bei der Untersuchung mikrobieller Wechselwirkungen und der Entwicklung von Bioremediationsstrategien. Ihre vielfältigen biologischen Aktivitäten könnten genutzt werden, um Umweltprobleme wie Umweltverschmutzung und Abfallmanagement zu bewältigen .
Biotechnologische Anwendungen
In der Biotechnologie werden Indolderivate in verschiedenen Anwendungen eingesetzt, darunter die Entwicklung neuer therapeutischer Verbindungen und die Untersuchung molekularer Wechselwirkungen. Ihre Rolle bei der Steigerung der mRNA-Produktion in stimulierten Zellen, wie bei DPIE zu beobachten ist, ist ein Beispiel für ihre Nützlichkeit in Forschung und Entwicklung .
Anwendungen in der Materialwissenschaft
Die chemischen Eigenschaften von Indolderivaten, einschließlich this compound, sind in der Materialwissenschaft von Interesse. Sie können bei der Synthese neuer Materialien mit potenziellen Anwendungen in Arzneistoffabgabesystemen, Sensoren und anderen fortschrittlichen Technologien verwendet werden .
Pharmazeutische Forschung
Indolderivate werden umfassend auf ihre pharmakologischen Aktivitäten untersucht. Sie dienen als Rückgrat für viele synthetische Medikamente und sind an der Entdeckung neuer Behandlungen für verschiedene Krankheiten beteiligt. Die Erforschung von this compound in diesem Bereich könnte zu Durchbrüchen in der Medikamentenentwicklung führen .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 2-amino-2-(1h-indol-3-yl)acetamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit replication of certain viruses . Others have been found to inhibit proteins such as Bcl-2 and Mcl-1, which play crucial roles in cell survival and apoptosis .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biological effects by circulating in the plasma . They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary and microbial factors could potentially influence the action of 2-amino-2-(1H-indol-3-yl)acetamide.
Biochemische Analyse
Biochemical Properties
2-amino-2-(1H-indol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-amino-2-(1H-indol-3-yl)acetamide, have been shown to possess antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
2-amino-2-(1H-indol-3-yl)acetamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This compound may also modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-amino-2-(1H-indol-3-yl)acetamide can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 2-amino-2-(1H-indol-3-yl)acetamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, 2-amino-2-(1H-indol-3-yl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-2-(1H-indol-3-yl)acetamide can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term effects of 2-amino-2-(1H-indol-3-yl)acetamide on cellular function have been observed in both in vitro and in vivo studies. These effects may include sustained inhibition of cell proliferation, induction of apoptosis, and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-amino-2-(1H-indol-3-yl)acetamide can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These effects can include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is important to determine the optimal dosage range for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
2-amino-2-(1H-indol-3-yl)acetamide is involved in several metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of 2-amino-2-(1H-indol-3-yl)acetamide. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 2-amino-2-(1H-indol-3-yl)acetamide within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, indole derivatives have been shown to be transported by organic anion transporters and other membrane proteins. The localization and accumulation of 2-amino-2-(1H-indol-3-yl)acetamide in specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-amino-2-(1H-indol-3-yl)acetamide can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the nucleus, mitochondria, and other organelles. The localization of 2-amino-2-(1H-indol-3-yl)acetamide can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-amino-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9(10(12)14)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCIHKQXVSURIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)

